N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-44-29-12-10-25(17-30(29)45-2)37-35(42)22-9-11-28(39-18-21-13-24(20-39)27-7-6-8-33(41)40(27)19-21)26(14-22)38-36(43)23-15-31(46-3)34(48-5)32(16-23)47-4/h6-12,14-17,21,24H,13,18-20H2,1-5H3,(H,37,42)(H,38,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWIOMPSRWTRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=C(C(=C6)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including:
- Dimethoxyphenyl moieties
- Carbamoyl group
- Pyrido[1,2-a][1,5]diazocin ring
- Trimethoxybenzamide component
This structural complexity may contribute to its diverse biological activities.
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets. The presence of the 8-oxo moiety suggests potential oxidative stress-related mechanisms. Compounds with similar structures have been shown to influence pathways involved in:
- Oxidative stress modulation
- Gene expression regulation
For instance, compounds that generate oxidative DNA damage can activate pathways leading to carcinogenesis through the upregulation of inflammatory genes .
Anticancer Activity
Research has indicated that compounds similar to N-(5-((3,4-dimethoxyphenyl)carbamoyl)-...) exhibit anticancer properties. A study reported that related pyrido[1,2-a][1,5]diazocin derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antioxidant Properties
The compound's structure suggests it may possess antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress. Studies have demonstrated that compounds with similar chemical scaffolds can scavenge free radicals effectively .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Studies : In vitro studies have shown that similar derivatives induce apoptosis in various cancer cell lines by activating caspase pathways.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Bacterial Inhibition : Preliminary studies indicate effectiveness against Gram-positive bacteria.
- Fungal Activity : Analogous compounds have demonstrated antifungal properties against common pathogens.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes:
- Target Enzymes : Research into related compounds has identified them as inhibitors of proteases and kinases.
- Applications in Drug Design : Understanding the inhibition mechanism can lead to the development of novel therapeutics targeting diseases like cancer and viral infections.
Toxicological Studies
Toxicity assessments are crucial for any new drug candidate:
- Safety Profile : Initial studies should evaluate the compound's cytotoxicity in non-cancerous cell lines to ensure safety.
- Dose Response : Establishing a dose-response relationship is essential for determining therapeutic windows.
Comparison with Similar Compounds
Structural Comparison
The compound shares key structural motifs with several classes of bioactive molecules (Table 1):
Key Observations :
- The 3,4,5-trimethoxybenzamide moiety introduces steric bulk and electron-donating groups, which may improve solubility and π-π stacking interactions compared to non-methoxy-substituted analogs .
Challenges :
- The fused bicyclic system requires precise control over ring-closure conditions to avoid side reactions .
- Steric hindrance from trimethoxybenzamide may necessitate optimized coupling reagents (e.g., EDCI/DIPEA) .
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:
| Property | Target Compound | Pyrazole Carboxamides | Tetrahydroimidazo-pyridines |
|---|---|---|---|
| LogP | Estimated ~3.5 (high methoxy content) | 2.1–2.8 (less lipophilic) | 2.5–3.2 |
| Hydrogen Bonding | 6 acceptors, 2 donors (amide/carbonyl) | 4–5 acceptors, 1–2 donors | 5–7 acceptors, 1–3 donors |
| Bioactivity | Predicted kinase/DNA interaction | Anticancer, anti-inflammatory | Antimicrobial, enzyme inhibition |
| Solubility | Moderate (polar methoxy groups) | Low to moderate | Low |
Insights :
- The compound’s hydrogen-bonding capacity (6 acceptors) exceeds that of pyrazole carboxamides, suggesting stronger target engagement .
- Methoxy groups may enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl derivatives in ) .
Computational Similarity Analysis
Using Tanimoto and Dice metrics (), the compound shows moderate similarity (~0.4–0.6) to:
This supports its classification as a hybrid scaffold combining features of both classes .
Q & A
Q. Advanced
- Molecular Docking : Simulations against targets (e.g., cyclooxygenase-2 or tyrosine kinases) assess binding affinity and pose validation .
- Molecular Dynamics (MD) : Trajectory analysis evaluates stability of ligand-target complexes under physiological conditions .
- QSAR Modeling : Correlates substituent effects (e.g., methoxy groups) with anti-inflammatory or antitumor activity .
What strategies mitigate challenges in heterocyclic ring formation?
Q. Advanced
- Microwave-Assisted Synthesis : Accelerates ring closure kinetics for strained systems (e.g., methanopyridodiazepine) .
- Protecting Group Chemistry : Temporary protection of amine or carbonyl groups prevents side reactions during cyclization .
- Catalyst Screening : Pd(II)/Cu(I) systems enhance regioselectivity in cross-coupling steps .
How is the compound’s solubility profile determined?
Q. Basic
- Hansen Solubility Parameters : Predict miscibility in solvents (e.g., DMSO, ethanol) based on polarity and hydrogen bonding .
- Experimental Validation : Saturation shake-flask assays measure equilibrium solubility at varied pH .
What methods validate the compound’s stability under storage?
Q. Advanced
- Forced Degradation Studies : Exposure to heat, light, or humidity identifies degradation pathways (e.g., hydrolysis of amide bonds) .
- Accelerated Stability Testing : LC-MS monitors impurity formation over time under accelerated conditions (40°C/75% RH) .
How is regioselectivity controlled during acylation?
Q. Advanced
- Electronic Effects : Electron-donating groups (e.g., methoxy) direct acylation to para positions via resonance stabilization .
- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) favor ortho/para selectivity in carbamoylations .
What biological assays are used to evaluate pharmacological potential?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
